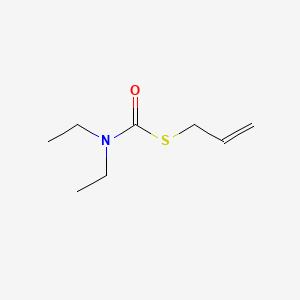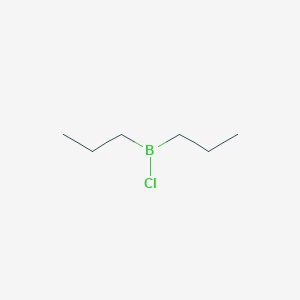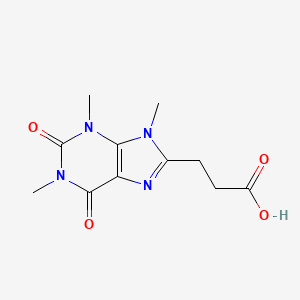
3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid is a complex organic compound with a molecular formula of C12H14N4O4. This compound is part of the purine family, which is known for its significant biological roles, including being a component of nucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid typically involves the alkylation of a purine derivative. The reaction conditions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the purine, followed by the addition of a propanoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in metabolic pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of purine metabolism disorders.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Wirkmechanismus
The mechanism of action of 3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid involves its interaction with purine receptors and enzymes involved in purine metabolism. It can act as a substrate or inhibitor for various enzymes, affecting the synthesis and degradation of nucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid: Similar structure but differs in the position and number of methyl groups.
1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-carboxylic acid ethyl ester: An ester derivative with similar chemical properties.
Uniqueness
3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
14500-63-1 |
|---|---|
Molekularformel |
C11H14N4O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
3-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)propanoic acid |
InChI |
InChI=1S/C11H14N4O4/c1-13-6(4-5-7(16)17)12-8-9(13)14(2)11(19)15(3)10(8)18/h4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
BBFKDMIRBLWVOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
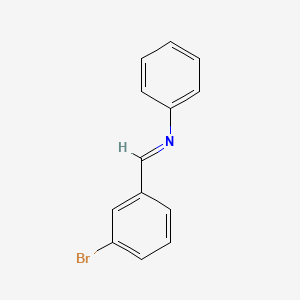
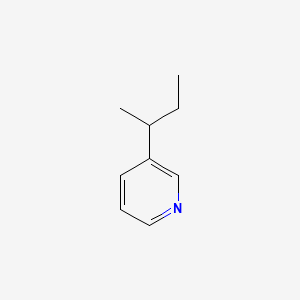
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
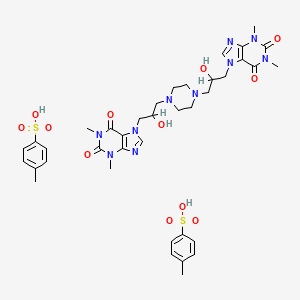


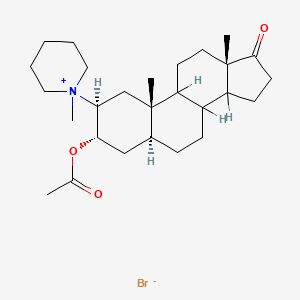

![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
